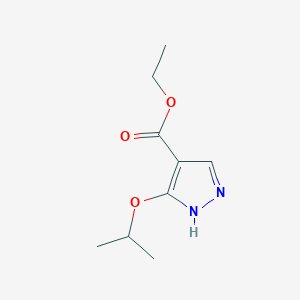

ethyl 3-isopropoxy-1H-pyrazole-4-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of pyrazole derivatives, including ethyl 3-isopropoxy-1H-pyrazole-4-carboxylate, can be achieved through various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with carbonyl system . A study has shown that ethyl 1,2,3-thiadiazole-4-carboxylate and ethyl 4-formyl-1H-pyrazole-3-carboxylate were synthesized under Hurd–Mori and Vilsmeier–Haack reaction conditions based on (het)aroylhydrazones of ethyl pyruvates .Molecular Structure Analysis

The molecular structure of this compound consists of 9 carbon atoms, 14 hydrogen atoms, 2 nitrogen atoms, and 3 oxygen atoms.Chemical Reactions Analysis

Pyrazoles, including this compound, have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . They are often used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .Scientific Research Applications

Effective Treatment Methods on PEDOT:PSS to Enhance Its Thermoelectric Performance

Research on poly(3,4-ethylenedioxythiophene):poly(styrenesulfonic acid) (PEDOT:PSS) demonstrates its potential as a successful organic thermoelectric (TE) material, with methods developed to enhance its TE performance significantly. These methods include treatments with polar organic solvents, non-ionic surfactant polymers, acids or alkalis, and reducing reagents. This research paves the way for developing more efficient organic TE materials (Zhu et al., 2017).

Human Urinary Carcinogen Metabolites: Biomarkers for Investigating Tobacco and Cancer

The measurement of human urinary carcinogen metabolites offers critical information about tobacco and cancer, demonstrating the importance of such compounds in biomarker research. This study evaluates the utility of various assays in providing information about carcinogen dose, exposure differentiation, and metabolism in humans (Hecht, 2002).

Occurrence, Fate and Behavior of Parabens in Aquatic Environments

Parabens, including ethyl paraben, are widely used as preservatives and have been identified as weak endocrine disrupter chemicals. This review focuses on their occurrence, fate, and behavior in aquatic environments, highlighting the continuous introduction into the environment despite treatments that eliminate them well from wastewater (Haman et al., 2015).

Analytical Methods Used in Determining Antioxidant Activity

This review covers the significance of studying antioxidants and their implications in various fields, including food engineering and medicine. It critically presents tests used to determine antioxidant activity, highlighting the importance of understanding the mechanisms and kinetics of processes involving antioxidants (Munteanu & Apetrei, 2021).

The Use of 1-Methylcyclopropene (1-MCP) on Fruits and Vegetables

Research on 1-methylcyclopropene (1-MCP) has led to its commercialization for use in the apple industry and potential benefits for other fruits and vegetables. This review discusses the effects of 1-MCP on ripening and senescence, indicating its role in improving product quality postharvest (Watkins, 2006).

Mechanism of Action

Safety and Hazards

The safety data sheet for a related compound, ethyl pyrazole-4-carboxylate, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It’s recommended to use only outdoors or in a well-ventilated area, and to wear protective gloves, clothing, and eye/face protection .

Properties

IUPAC Name |

ethyl 5-propan-2-yloxy-1H-pyrazole-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O3/c1-4-13-9(12)7-5-10-11-8(7)14-6(2)3/h5-6H,4H2,1-3H3,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMGDBIMVFOWKGU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NN=C1)OC(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(4-Chlorobenzyl)amino]-1-propanol hydrochloride](/img/structure/B2990829.png)

![3-((4-Fluorophenyl)thio)-1-(4-(6-nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)propan-1-one](/img/structure/B2990834.png)

![1-[2-(Benzyloxy)-3,3,3-trifluoropropyl]benzene](/img/structure/B2990836.png)

![4-Methyl-N-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]thiadiazole-5-carboxamide](/img/structure/B2990841.png)

![3-[[1-(2,3-Dihydro-1-benzofuran-5-ylsulfonyl)piperidin-4-yl]methoxy]-6,7-dihydro-5H-cyclopenta[c]pyridazine](/img/structure/B2990844.png)

![1-(2,4-Dimethylphenyl)-5-(naphthalen-1-ylmethyl)pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2990846.png)

![1-[1-(5-Bromopyrimidin-2-yl)azetidin-3-yl]benzimidazole](/img/structure/B2990847.png)

![2-(4-Chlorophenyl)-4-(2,4,5-trimethoxyphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole](/img/structure/B2990850.png)